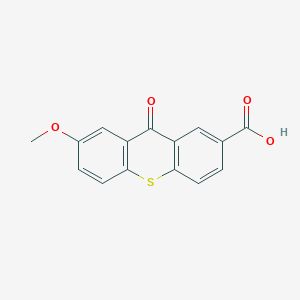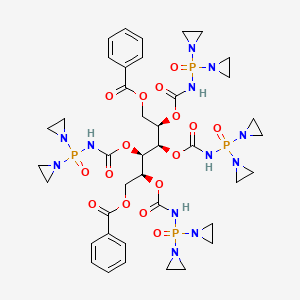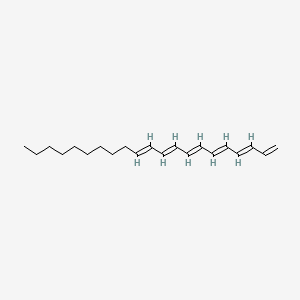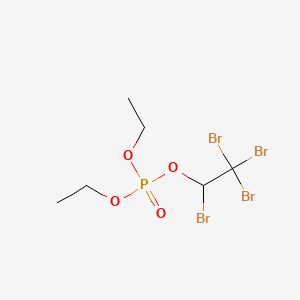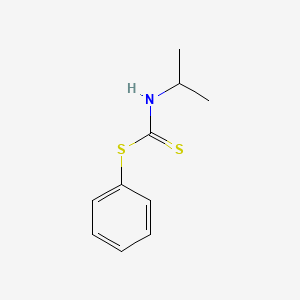methanone CAS No. 43221-41-6](/img/structure/B14651417.png)
[2,4-Dihydroxy-5-(1-phenylethyl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone: is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light, making them valuable in products such as sunscreens, plastics, and coatings. This particular compound is characterized by the presence of two hydroxyl groups and a phenyl group attached to a central benzophenone structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone typically involves the condensation of 2,4-dihydroxybenzophenone with 1-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone can undergo oxidation to form quinones.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone is used as a starting material for the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also be investigated for its interactions with biological macromolecules.
Medicine: In medicine, derivatives of benzophenones, including 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone, are explored for their potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Industrially, this compound is used in the formulation of sunscreens and UV-protective coatings due to its ability to absorb ultraviolet light.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone involves its ability to absorb ultraviolet light, which prevents the penetration of harmful UV radiation. The hydroxyl groups can also participate in redox reactions, contributing to its antioxidant properties. The compound may interact with cellular components, protecting them from oxidative damage.
Comparaison Avec Des Composés Similaires
Benzophenone: The parent compound with similar UV-absorbing properties.
2,4-Dihydroxybenzophenone: A simpler derivative with two hydroxyl groups.
4-Hydroxybenzophenone: Another derivative with a single hydroxyl group.
Uniqueness: 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone is unique due to the presence of the 1-phenylethyl group, which can influence its chemical reactivity and physical properties. This structural feature may enhance its solubility and interaction with other molecules compared to simpler benzophenone derivatives.
Propriétés
Numéro CAS |
43221-41-6 |
|---|---|
Formule moléculaire |
C21H18O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
[2,4-dihydroxy-5-(1-phenylethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H18O3/c1-14(15-8-4-2-5-9-15)17-12-18(20(23)13-19(17)22)21(24)16-10-6-3-7-11-16/h2-14,22-23H,1H3 |
Clé InChI |
KJPQKOQUWIVRAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



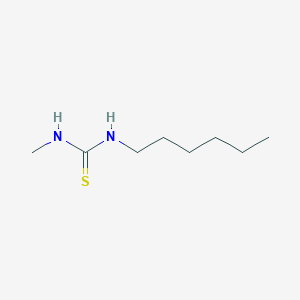
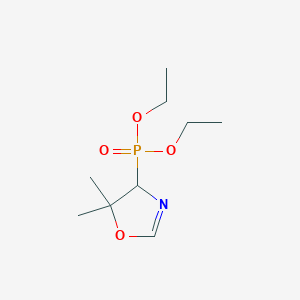
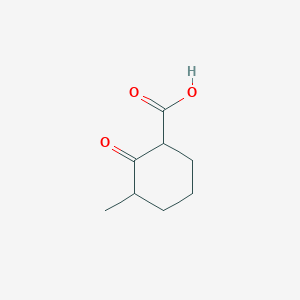
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
